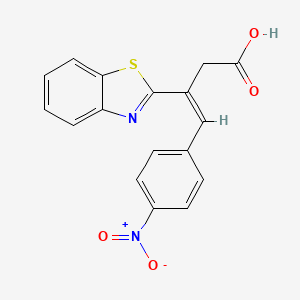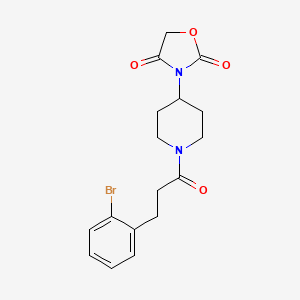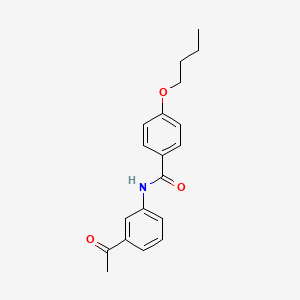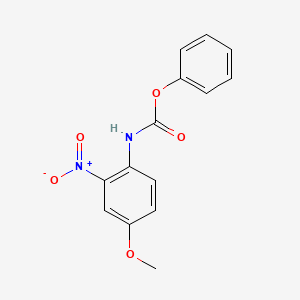
3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity, common reaction partners, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Antiparasitic Properties
Research has identified the antiparasitic potential of benzothiazole derivatives against parasites like Leishmania infantum and Trichomonas vaginalis. These compounds, including those with specific structural features like benzothiazol-2-yl and nitrophenyl groups, exhibit significant antiproliferative activity towards these parasites. The antiparasitic effect is notably dependent on the chemical structure, highlighting the importance of the benzothiazol and nitrophenyl moieties in enhancing biological activity against parasitic infections (Delmas et al., 2002).
Luminescence Sensitization
Benzothiazole derivatives have been evaluated for their role in sensitizing Eu(III) and Tb(III) luminescence. Thiophenyl-derivatized nitrobenzoato antennas, structurally related to the compound , have demonstrated potential in enhancing the luminescence of these lanthanides. This application is significant for developing new materials for optical and electronic devices, indicating the versatility of benzothiazole-related compounds in materials science (Viswanathan & Bettencourt-Dias, 2006).
Synthesis Methodologies
Studies have also focused on the synthesis of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating a wide range of potential applications in creating new materials with antimicrobial properties. These compounds are synthesized under mild conditions, yielding products that show promising antimicrobial activity against various bacterial strains. This highlights the potential for benzothiazole derivatives in developing new antimicrobial agents (Mishra et al., 2019).
Antimicrobial Activities
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Schiff bases derived from benzothiazole and benzoic acid, including those with nitro substitutions, have shown efficacy against a range of bacterial strains. These findings suggest the utility of benzothiazole-related compounds in the design and development of new antimicrobial agents, offering a promising avenue for addressing antibiotic resistance (Mishra et al., 2019).
Safety And Hazards
This would involve looking at the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthesis methods, potential uses, or areas where further study is needed.
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-16(21)10-12(9-11-5-7-13(8-6-11)19(22)23)17-18-14-3-1-2-4-15(14)24-17/h1-9H,10H2,(H,20,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBCLBVGQRSELJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2662226.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2662228.png)
![2-Chloro-1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B2662229.png)
![1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2662230.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide](/img/structure/B2662234.png)
![N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2662236.png)

![(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2662239.png)
![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)


![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)
